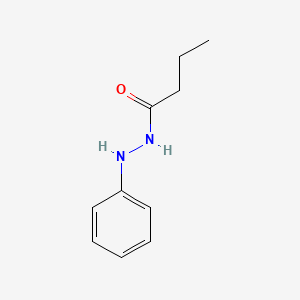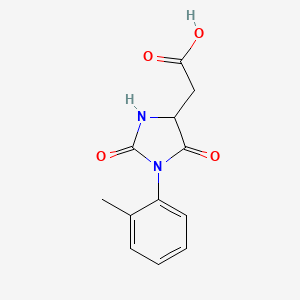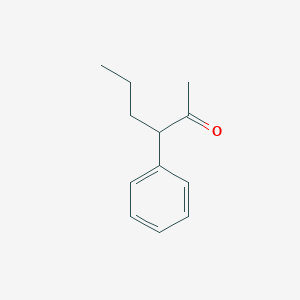
3-Phenylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its IUPAC name is 1-phenylhexan-2-one .
- The structure consists of a hexanone (6-carbon ketone) backbone with a phenyl group attached to one of the carbons (see the structure here) .
- It is also known by other names, such as benzyl n-butyl ketone .
3-Phenylhexan-2-one: is an organic compound with the chemical formula C12H16O and a molecular weight of 176.2548 g/mol .
Vorbereitungsmethoden
Synthetic Routes: One common method involves the Friedel-Crafts acylation of benzene with n-butyryl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction leads to the formation of 1-phenyl-2-hexanone.
Industrial Production: While not a high-volume industrial compound, it can be synthesized on a laboratory scale for research purposes.
Analyse Chemischer Reaktionen
Reactivity: 1-phenyl-2-hexanone is relatively stable due to the aromatic phenyl group. it can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve potassium permanganate or chromic acid.
Major Products: The major products depend on the specific reaction. For instance, reduction leads to the alcohol, while oxidation yields the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmacological properties.
Industry: Limited industrial applications but may find use in fragrance or flavor synthesis.
Wirkmechanismus
- The exact mechanism of action depends on the specific application. For example:
- In biological systems, it could interact with enzymes or receptors.
- In chemical reactions, it acts as an electrophile or nucleophile.
- Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other ketones with aromatic substituents, such as acetophenone or benzophenone, share some similarities.
Uniqueness: 1-phenyl-2-hexanone’s unique feature lies in its six-carbon alkyl chain attached to the phenyl group.
Eigenschaften
CAS-Nummer |
6306-30-5 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-7-12(10(2)13)11-8-5-4-6-9-11/h4-6,8-9,12H,3,7H2,1-2H3 |
InChI-Schlüssel |
LQEVOFWEUZODAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)
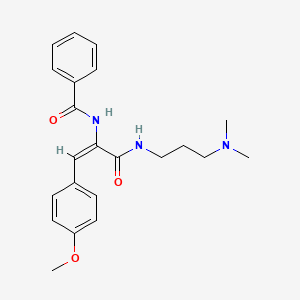
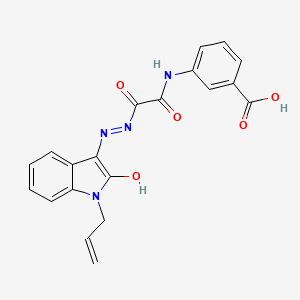

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
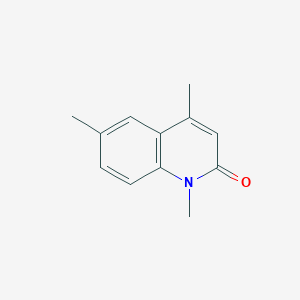
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)
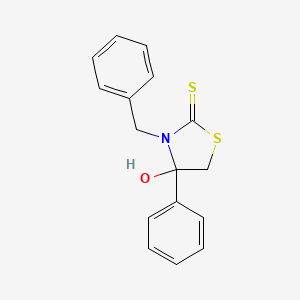
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)
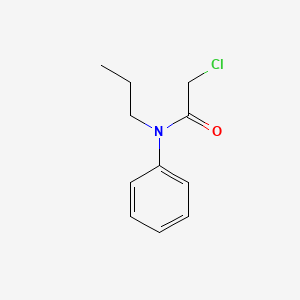
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
